REACTION_CXSMILES
|
Cl.NC(N)=N.C[O-].[Na+].C1(C)C=CC=CC=1.[Cl:16][C:17]1[C:22]([Cl:23])=[CH:21][CH:20]=[CH:19][C:18]=1[C:24](=C(OCC)CF)[C:25]#[N:26]>CO>[Cl:16][C:17]1[C:22]([Cl:23])=[CH:21][CH:20]=[CH:19][C:18]=1[CH2:24][C:25]#[N:26] |f:0.1,2.3|
|
Name
|
|
Quantity
|
25.4 kg
|
Type
|
reactant
|
Smiles
|
Cl.NC(=N)N
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
60 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
49.2 kg
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
2-(2,3-dichlorophenyl)-3-ethoxy-4-fluoro-2-butenenitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1Cl)C(C#N)=C(CF)OCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension was heated to 55° C.±2° C
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
then quenched into water (230 litres)
|
Type
|
WASH
|
Details
|
The solid precipitate was washed with 5 portions of methanol (25 litres)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)CC#N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |